Home > Products > Building Blocks P12845 > 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one
3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one - 1198569-35-5

3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one

Catalog Number: EVT-1475691
CAS Number: 1198569-35-5
Molecular Formula: C6H4BrN3O
Molecular Weight: 214.022
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. It serves as a key building block in organic synthesis, particularly for generating diversely substituted pyrazolo[1,5-a]pyrimidine derivatives. These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. [, , , ]

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Derivatives

Compound Description: This class of compounds shares the core pyrazolo[1,5-a]pyrimidin-5-one structure with 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one. A key difference is the presence of a trifluoromethyl group at the 7-position instead of bromine. These derivatives, particularly those with aryl and heteroaryl substitutions at the 3-position, are explored for their potential as anti-inflammatory agents and monoamine oxidase B inhibitors [].

Relevance: The research highlights the use of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a precursor for synthesizing these derivatives via Suzuki-Miyaura cross-coupling reactions []. This shared synthetic pathway and the similar core structure make these derivatives structurally related to the target compound.

7-, 8- and 9-Arylated Pyrimido[1,2-b]indazol-2-ones

Compound Description: These compounds, while structurally distinct from 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one, are synthesized using similar methodologies. The optimized Suzuki-Miyaura cross-coupling conditions, initially developed for the target compound, are successfully applied to synthesize these arylated pyrimido[1,2-b]indazol-2-ones from their respective brominated precursors [].

3,5-Diarylated 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines

Compound Description: This group of compounds represents a further derivatization of the 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one derivatives. The key difference is the introduction of an aryl group at the 5-position, achieved by activating the lactam function with PyBroP and subsequent Suzuki-Miyaura cross-coupling [].

5-(Chloromethyl)-3-(Naphthalen-1-yl)-2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (QO-40)

Compound Description: QO-40 is a known activator of KCNQ2/KCNQ3 K+ channels []. It shares the core pyrazolo[1,5-a]pyrimidin-7(4H)-one structure with the target compound. Key structural variations include a chloromethyl group at the 5-position, a naphthalen-1-yl group at the 3-position, and a trifluoromethyl group at the 2-position [].

Relevance: The study investigates QO-40's effects on ion channels and its ability to activate BKCa channels, a property not typically associated with KCNQ activators []. While the study doesn't directly compare QO-40's activity to 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one, the shared core structure suggests a potential for overlapping biological activity, making QO-40 a relevant related compound.

5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one (HmtpO) and its Cu(II) and Co(II) complexes

Compound Description: HmtpO serves as a ligand in the formation of Cu(II) and Co(II) complexes investigated for their antileishmanial activity []. While structurally distinct from the target compound, HmtpO exhibits a related triazolopyrimidine scaffold.

Relevance: The study emphasizes the structural diversity and diverse coordination modes of HmtpO in forming these complexes, leading to varied antileishmanial effects [, ]. Although the target compound is not directly mentioned in this context, the study highlights the biological potential of compounds with related triazolopyrimidine frameworks.

Overview

3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate for further chemical modifications.

Source and Classification

The compound can be synthesized from commercially available precursors, particularly 3-aminopyrazole, through various reactions including halogenation and cross-coupling methods. It falls under the classification of heterocyclic compounds, specifically as a substituted pyrazolo[1,5-a]pyrimidine derivative.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one typically begins with 3-aminopyrazole. A common approach involves the condensation of this aminopyrazole with ethyl 3-ethoxyprop-2-enoate in dimethylformamide, followed by halogenation using N-bromosuccinimide or N-iodosuccinimide to yield the brominated product.

Recent advancements have introduced microwave-assisted techniques to enhance the efficiency of reactions such as the Suzuki–Miyaura cross-coupling, where 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one serves as a key starting material for synthesizing arylated derivatives. This method allows for a variety of aryl and heteroaryl boronic acids to be coupled efficiently under optimized conditions .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one features a fused ring system comprising a pyrazole and pyrimidine moiety. The compound's molecular formula is C_7H_6BrN_3O, with a molecular weight of approximately 232.05 g/mol. The presence of the bromine atom at the C-3 position significantly influences its chemical properties and reactivity.

Chemical Reactions Analysis

Reactions and Technical Details

3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one participates in various chemical reactions due to its electrophilic nature. Notably, it can undergo:

  • Suzuki–Miyaura Cross-Coupling: This reaction allows for the introduction of aryl groups at the C-3 position, leading to diverse derivatives with potential biological activities.
  • Bromination/Iodination: Utilizing N-bromosuccinimide facilitates further functionalization at different positions on the pyrazolo[1,5-a]pyrimidine scaffold .

These reactions are crucial for developing compounds with enhanced pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for compounds derived from 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one often involves interaction with specific biological targets such as kinases or enzymes. For instance, certain derivatives exhibit potent inhibitory activity against protein kinases like CK2α. The binding typically occurs at the ATP-binding site, where structural modifications can enhance binding affinity and selectivity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Physical Properties:

  • Appearance: Typically appears as a solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.

Chemical Properties:

  • Reactivity: The bromine atom makes it susceptible to nucleophilic substitution reactions.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases or nucleophiles.

Relevant data indicate that derivatives exhibit varying degrees of biological activity based on structural modifications made at the C-3 and C-5 positions .

Applications

Scientific Uses

The applications of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one are predominantly in medicinal chemistry and drug development. Its derivatives are being investigated for:

  • Anti-inflammatory Activity: Some compounds demonstrate comparable effects to established anti-inflammatory drugs like Indomethacin.
  • Kinase Inhibition: Targeting specific kinases involved in cancer and other diseases makes these compounds promising candidates for therapeutic agents.

Research continues to explore additional biological activities and optimize synthetic routes to develop new pharmaceuticals based on this scaffold .

Introduction to Pyrazolo[1,5-a]pyrimidinone Scaffolds

Structural and Electronic Features of Pyrazolo[1,5-a]pyrimidinone Derivatives

Pyrazolo[1,5-a]pyrimidinones represent a privileged class of fused bicyclic heterocycles characterized by a π-conjugated system comprising a five-membered pyrazole ring annulated with a six-membered pyrimidinone ring. This scaffold exhibits distinct electronic properties due to the presence of three nitrogen atoms at strategic positions: one pyrrolic (NH), one pyridinic (=N-), and one amide-like (N-C=O) nitrogen [1] [2]. The molecular framework displays π-amphoteric reactivity, enabling electrophilic attacks on the electron-rich pyrazole moiety (C-3 position) and nucleophilic substitutions on the electron-deficient pyrimidinone ring (especially at C-5 and C-7 positions) [2] [8]. X-ray crystallographic studies reveal a predominantly planar conformation that facilitates solid-state stacking interactions, while the lactam functionality provides both hydrogen-bond acceptor and donor capabilities [10]. These features collectively contribute to significant photophysical properties, including tunable fluorescence emissions observed in derivatives bearing electron-donating groups at C-7 [10].

Table 1: Key Structural Features and Substituent Effects in Pyrazolo[1,5-a]pyrimidinones

PositionElectronic EnvironmentCommon SubstituentsImpact on Properties
C-3Electron-deficientBromine, aryl, vinylDirects cross-coupling; modulates electrophilicity
C-5Electron-deficient (lactam)H, alkyl, arylInfluences hydrogen bonding and planarity
C-7VariableAryl, morpholino, aminoGoverns photophysics and kinase affinity
N-4NucleophilicHParticipates in tautomerism and metal coordination

Significance of Bromine Substitution at C-3 Position in Heterocyclic Chemistry

The introduction of bromine at the C-3 position of pyrazolo[1,5-a]pyrimidin-5(4H)-one creates a versatile synthetic handle for structural diversification via transition-metal-catalyzed cross-coupling reactions. This position is intrinsically electrophilic due to adjacent electron-withdrawing nitrogens, rendering the bromine atom exceptionally reactive toward palladium-catalyzed transformations [5] [7]. The steric accessibility of C-3 further enhances its utility in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, alkynyl, or amino groups [7] [8]. Bromination at this site significantly alters electronic distribution, increasing the electron deficiency of the fused pyrimidinone ring and thereby modulating hydrogen-bonding capacity and dipole moments (ranging from 4.5-6.5 Debye in derivatives) [10]. This electronic perturbation is evidenced by bathochromic shifts in UV-Vis spectra compared to non-halogenated analogs [10]. The synergistic combination of bromine's leaving-group capability and the scaffold's inherent hydrogen-bonding profile makes 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS: 1198569-35-5) a strategic intermediate for drug discovery, particularly in kinase inhibitor development where halogen bonding can enhance target engagement [7] [8].

Table 2: Synthetic Applications of 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one

Reaction TypeConditionsProductsApplication Relevance
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C3-Aryl derivativesKinase inhibitor cores (e.g., Trk inhibitors)
Buchwald-Hartwig AminationPd₂(dba)₃, XPhos, Cs₂CO₃, toluene, 110°C3-Amino derivativesAniline bioisosteres in drug design
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, 70°C3-Alkynyl derivativesFluorescent probes and molecular wires
Carbonylative CouplingPd(OAc)₂, CO (1 atm), Mo(CO)₆, DMF3-Carboxylate derivativesProdrug functionalization

Historical Development and Key Milestones in Pyrazolo[1,5-a]pyrimidinone Research

The chemistry of pyrazolo[1,5-a]pyrimidinones has evolved significantly since initial synthetic explorations in the mid-20th century. Early methodologies (1950s-1970s) focused on cyclocondensation approaches between 5-aminopyrazoles and β-dicarbonyl compounds or β-enaminones, establishing fundamental structure-formation principles [1] [5]. A pivotal advancement emerged in the 1990s with the development of microwave-assisted synthesis, dramatically reducing reaction times from hours to minutes while improving yields of substituted derivatives [1] [10]. The discovery of commercial drugs featuring this scaffold—including sedative-hypnotic Zaleplon (1999), antidiabetic Anagliptin (2012), and anticancer agents like Dinaciclib—validated its pharmaceutical relevance and stimulated targeted derivatization [3] [5]. The introduction of bromine at C-3 represented a strategic innovation in the 2010s, with 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS: 1198569-35-5) becoming commercially available as a building block by 2015 [6] [9]. Recent breakthroughs (2020-2024) have exploited this brominated derivative for:

  • Fluorophore development: Synthesis of solid-state emitters with quantum yields up to 0.63 through C-3 functionalization [10]
  • Kinase inhibitor design: Serving as key intermediates in second-generation Trk inhibitors (e.g., Repotrectinib, FDA-approved 2023) [8]
  • PI3Kδ-targeted therapeutics: Enabling structure-activity relationship (SAR) exploration in inhaled asthma candidates like CPL302253 (IC₅₀ = 2.8 nM) [7]Current research leverages the C-3 bromine for late-stage diversification using green chemistry principles, with reaction mass efficiencies (RME) reaching 53% in microwave-assisted routes—significantly higher than traditional BODIPY syntheses (RME: 1.31-17.9%) [10].

Table 3: Historical Milestones in Pyrazolo[1,5-a]pyrimidinone Chemistry

Time PeriodKey AdvancementImpact
1950s-1970sInitial cyclocondensation methodologiesEstablished core synthetic routes for unsubstituted scaffolds
1990sMicrowave-assisted synthesis protocolsReduced reaction times from hours to minutes; improved yields
1999FDA approval of ZaleplonValidated scaffold for CNS therapeutics
2012Introduction of AnagliptinDemonstrated utility in metabolic disease
2015Commercial availability of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-oneEnabled targeted C-3 functionalization
2020Fluorescent derivatives with solid-state emission (QYSS up to 0.63) [10]Expanded applications in material science
2023Repotrectinib approval (second-generation Trk inhibitor)Highlighted role of brominated intermediates in oncology

Properties

CAS Number

1198569-35-5

Product Name

3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one

IUPAC Name

3-bromo-4H-pyrazolo[1,5-a]pyrimidin-5-one

Molecular Formula

C6H4BrN3O

Molecular Weight

214.022

InChI

InChI=1S/C6H4BrN3O/c7-4-3-8-10-2-1-5(11)9-6(4)10/h1-3H,(H,9,11)

InChI Key

OTGUXLTXFYNULW-UHFFFAOYSA-N

SMILES

C1=CN2C(=C(C=N2)Br)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.